9-hydroxy-7-methyl-8-[(3-methyl-1-piperidinyl)methyl]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one
Description
9-Hydroxy-7-methyl-8-[(3-methyl-1-piperidinyl)methyl]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one is a polycyclic organic compound featuring a fused cyclopenta[c]chromen-4-one core substituted with hydroxyl, methyl, and 3-methylpiperidinylmethyl groups. Its structure combines chromenone (a bicyclic system with a benzopyran moiety) and cyclopentane rings, with additional functionalization influencing its physicochemical and biological properties.
Properties
IUPAC Name |
9-hydroxy-7-methyl-8-[(3-methylpiperidin-1-yl)methyl]-2,3-dihydro-1H-cyclopenta[c]chromen-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25NO3/c1-12-5-4-8-21(10-12)11-16-13(2)9-17-18(19(16)22)14-6-3-7-15(14)20(23)24-17/h9,12,22H,3-8,10-11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLIYLPUJZHLKKS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)CC2=C(C3=C(C=C2C)OC(=O)C4=C3CCC4)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Compounds
Due to the absence of direct data on the target compound, comparisons are drawn from structurally related chromenones, piperidine-containing derivatives, and fused polycyclic systems. Below is a comparative analysis based on functional groups and scaffold similarities:
Chromenone Derivatives
Chromenones (e.g., coumarin derivatives) are well-studied for their pharmacological activities. For example:
- 4-Hydroxycoumarin : Exhibits anticoagulant properties but lacks the piperidine and cyclopentane substituents present in the target compound. The addition of a piperidinylmethyl group in the target molecule may enhance lipophilicity and CNS permeability compared to simpler coumarins.
- 7-Methylchromen-4-one: Methyl substitution at position 7 (as in the target compound) is known to increase metabolic stability in hepatic microsomal assays compared to unmethylated analogs.
Piperidine-Substituted Analogs
Piperidine rings are common in bioactive molecules due to their conformational flexibility and basicity. For instance:
- Diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate (1l) (from ): This compound shares a fused bicyclic system and a piperidine-like imidazopyridine scaffold. Key differences include: Functional Groups: The target compound lacks the nitro, cyano, and ester groups present in 1l, which are critical for its solid-state packing (mp 243–245°C) and spectroscopic properties (e.g., IR absorption at 2230 cm⁻¹ for CN) .
Fused Polycyclic Systems
Compounds like 2,3-dihydrocyclopenta[c]chromen-4-ones are rare in the literature. A hypothetical comparison can be made with:
- Cyclopentaquinolines: These exhibit antitumor activity via topoisomerase inhibition.
Physicochemical and Spectroscopic Properties
A speculative comparison table is provided below:
Recommendations for Future Studies
- Synthesis and Characterization : Prioritize NMR (1H, 13C) and HRMS analysis to confirm structure.
- Computational Modeling : Use DFT or molecular docking to predict bioavailability and target engagement.
- Comparative Bioassays: Test alongside chromenone and piperidine derivatives for anticoagulant, antimicrobial, or anticancer activity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
